An In-depth Technical Guide to 2-Bromo-4-fluoro-1-propoxybenzene
An In-depth Technical Guide to 2-Bromo-4-fluoro-1-propoxybenzene
CAS Number: 1016889-72-7
This technical guide provides a comprehensive overview of 2-Bromo-4-fluoro-1-propoxybenzene, a halogenated aromatic ether with significant potential as a versatile building block in medicinal chemistry and drug discovery. Due to the limited availability of public domain data for this specific compound, this guide presents a combination of confirmed information, plausible synthetic routes derived from analogous compounds, and potential applications based on the known reactivity of its structural motifs.
Chemical and Physical Properties
2-Bromo-4-fluoro-1-propoxybenzene is a substituted aromatic compound. While detailed experimental data on its physical properties are not widely published, its key identifiers and calculated properties are summarized below.
| Property | Value | Source |
| CAS Number | 1016889-72-7 | [1][2] |
| Molecular Formula | C₉H₁₀BrFO | [1] |
| Molecular Weight | 233.08 g/mol | [1] |
| Appearance | Not specified (likely a liquid or low-melting solid) | N/A |
| Boiling Point | Not specified | N/A |
| Density | Not specified | N/A |
| Solubility | Expected to be soluble in common organic solvents | N/A |
Synthesis and Purification
Plausible Synthetic Pathway
A likely synthetic route to 2-Bromo-4-fluoro-1-propoxybenzene involves a two-step process starting from 4-fluorophenol.
Caption: Plausible synthetic pathway for 2-Bromo-4-fluoro-1-propoxybenzene.
Experimental Protocol (Hypothetical)
The following experimental protocol is a hypothetical procedure based on established methods for the synthesis of similar compounds.[5][6][7][8]
Step 1: Bromination of 4-Fluorophenol to 2-Bromo-4-fluorophenol
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Materials: 4-Fluorophenol, a brominating agent (e.g., N-Bromosuccinimide or Bromine), and a suitable solvent (e.g., dichloromethane or acetic acid).
-
Procedure:
-
Dissolve 4-fluorophenol in the chosen solvent and cool the mixture in an ice bath.
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Slowly add the brominating agent portion-wise while maintaining the low temperature.
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Allow the reaction to stir at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used.
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Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
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Purify the crude product by column chromatography or distillation to yield 2-bromo-4-fluorophenol.
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Step 2: Williamson Ether Synthesis to 2-Bromo-4-fluoro-1-propoxybenzene
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Materials: 2-Bromo-4-fluorophenol, a propylating agent (e.g., 1-bromopropane or 1-iodopropane), a base (e.g., potassium carbonate or sodium hydride), and a polar aprotic solvent (e.g., acetone or dimethylformamide).
-
Procedure:
-
To a solution of 2-bromo-4-fluorophenol in the solvent, add the base and stir for a short period to form the phenoxide.
-
Add the propylating agent to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by TLC.
-
After completion, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography or vacuum distillation to obtain 2-Bromo-4-fluoro-1-propoxybenzene.
-
Spectroscopic Data (Hypothetical)
While experimental spectra for 2-Bromo-4-fluoro-1-propoxybenzene are not publicly available, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.[9][10][11][12]
Table 1: Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.4 | dd | 1H | Ar-H |
| ~7.1 | m | 1H | Ar-H |
| ~6.9 | dd | 1H | Ar-H |
| ~4.0 | t | 2H | -OCH₂- |
| ~1.8 | sextet | 2H | -CH₂- |
| ~1.0 | t | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~157 (d) | C-F |
| ~152 | C-O |
| ~128 (d) | Ar-CH |
| ~118 (d) | Ar-CH |
| ~115 (d) | Ar-CH |
| ~112 (d) | C-Br |
| ~71 | -OCH₂- |
| ~22 | -CH₂- |
| ~10 | -CH₃ |
Table 3: Predicted Key IR Absorptions (cm⁻¹)
| Wavenumber (cm⁻¹) | Bond Vibration |
| ~3050-3100 | C-H (aromatic) |
| ~2850-2980 | C-H (aliphatic) |
| ~1580, 1480 | C=C (aromatic) |
| ~1250 | C-O (ether) |
| ~1100 | C-F |
| ~600 | C-Br |
Mass Spectrometry (Predicted): The mass spectrum would be expected to show a molecular ion peak (M+) and an M+2 peak of similar intensity, which is characteristic of a monobrominated compound.
Applications in Drug Discovery
The structural features of 2-Bromo-4-fluoro-1-propoxybenzene make it a promising scaffold for the synthesis of novel pharmaceutical agents.[13][14][15] The presence of bromo, fluoro, and propoxy groups offers several advantages in medicinal chemistry.
-
Fluorine Moiety: The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pKa of nearby functional groups.
-
Bromo Substituent: The bromine atom serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the rapid generation of diverse compound libraries for screening.
-
Propoxy Group: The propoxy chain can influence the lipophilicity and solubility of a molecule, which are critical parameters for its pharmacokinetic profile (absorption, distribution, metabolism, and excretion).
Potential Therapeutic Areas
While there are no specific drugs reported to be synthesized directly from 2-Bromo-4-fluoro-1-propoxybenzene, the bromo-fluoro-phenyl motif is present in various biologically active molecules, suggesting its potential in areas such as:
-
Oncology: As a building block for kinase inhibitors or other anti-cancer agents.
-
Neuroscience: For the development of compounds targeting receptors or enzymes in the central nervous system.
-
Infectious Diseases: As a scaffold for novel antibacterial or antiviral drugs.
Workflow for Drug Discovery Application
The following diagram illustrates a general workflow for utilizing 2-Bromo-4-fluoro-1-propoxybenzene in a drug discovery program.
Caption: A generalized workflow for the application of 2-Bromo-4-fluoro-1-propoxybenzene in drug discovery.
References
- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 2. 2-Bromo-4-fluoro-1-propoxybenzene | CAS 1016889-72-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. 2-Bromo-4-fluoro-1-propoxybenzene | 1016889-72-7 | Benchchem [benchchem.com]
- 6. Synthesis of aryl alkyl ethers by alkylation of phenols with quaternary ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alkyl Aryl Ether Bond Formation with PhenoFluor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aryl ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. 2-Bromo-4-fluorophenol(496-69-5) 1H NMR spectrum [chemicalbook.com]
- 11. p-Bromofluorobenzene [webbook.nist.gov]
- 12. beilstein-journals.org [beilstein-journals.org]
- 13. nbinno.com [nbinno.com]
- 14. adpharmachem.com [adpharmachem.com]
- 15. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs [pyglifesciences.com]



